Citropin 1.2
CAS No.:
Cat. No.: VC3672058
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Origin and Source
Citropin 1.2 is derived from the skin secretions of Litoria citropa, a frog species belonging to the Hylidae family within the Neobatrachia suborder . This amphibian species inhabits rocky streams in dense forest areas in the extreme east of Victoria and southeastern New South Wales in Australia . The skin of amphibians, particularly tree frogs, represents a rich source of bioactive peptides that function as part of the innate immune system, protecting these organisms from microbial infections in their natural habitats. These defensive compounds are typically secreted in response to stress or threat and serve as a chemical barrier against potential pathogens.
The ecological distribution of Litoria citropa within the Australasian ecozone suggests that Citropin 1.2 may have evolved as an adaptation to specific environmental challenges present in these habitats . The humid, warm conditions of southeastern Australian forests provide an ideal environment for microbial growth, necessitating effective antimicrobial defenses for amphibians inhabiting these regions.
Structure and Properties
Citropin 1.2 is a linear cationic peptide consisting of 16 amino acid residues with the sequence GLFDIIKKVASVVGGL . One of the distinguishing features of this peptide is its C-terminal amidation, which has been shown to be critical for the biological activity of many antimicrobial peptides. The peptide exhibits an amphipathic α-helical structure when interacting with biological membranes, which is a common structural motif among membrane-active antimicrobial peptides.
The physicochemical properties of Citropin 1.2 enable it to interact with and disrupt bacterial membranes. Its cationic nature facilitates initial electrostatic interactions with negatively charged bacterial membranes, while its amphipathic structure allows for subsequent membrane insertion and disruption. The hemolytic concentration (HC50) of Citropin 1.2 has been determined to be 15.5 μM, indicating its potential to cause hemolysis at higher concentrations .
The relationship between the structure and function of Citropin 1.2 is critical to understanding its mechanism of action. The peptide's amphipathic nature, with hydrophobic and hydrophilic regions segregated on opposite sides of the helix, allows it to insert into and disrupt microbial membranes, leading to cell death.
Biological Activities
Citropin 1.2 demonstrates a broad spectrum of biological activities, making it a compound of considerable interest for therapeutic applications. The peptide exhibits:
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Antibacterial activity: Effective against both Gram-positive and Gram-negative bacteria .
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Antifungal properties: Active against various fungal pathogens .
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Anticancer activity: Shows potential in targeting cancer cells .
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nNOS inhibitor function: Can inhibit neuronal nitric oxide synthase, suggesting potential applications in neurological conditions .
The mechanism of antimicrobial action for Citropin 1.2 likely involves membrane disruption, similar to other cationic amphipathic peptides. This mechanism typically begins with electrostatic attraction to negatively charged microbial membranes, followed by insertion into the membrane and subsequent disruption of membrane integrity, leading to cell death. The relatively non-specific mechanism of action may explain the broad-spectrum activity of this peptide against various microbial pathogens.
The anticancer properties of Citropin 1.2 may be attributed to similar membrane-disrupting mechanisms, as cancer cell membranes often exhibit altered composition and increased negative charge compared to normal cells, making them potential targets for cationic antimicrobial peptides.
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